7-amino-3-ethyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid
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Overview
Description
7-amino-3-ethyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolotriazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-3-ethyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid typically involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt . The reaction conditions often include the use of hydrazonoyl chlorides and halo ketones to obtain the desired product in good yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
7-amino-3-ethyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as tert-butyl nitrite and trimethylsilyl halides.
Reducing agents: Such as sodium borohydride (NaBH4).
Substituting agents: Such as N-halosuccinimides.
Major Products
The major products formed from these reactions include halo-substituted derivatives, oxo derivatives, and amino derivatives .
Scientific Research Applications
7-amino-3-ethyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-amino-3-ethyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. Due to its structural similarity to nucleic bases, the compound can act as a metabolite and interfere with biochemical processes . This interference can lead to the inhibition of enzymes and other proteins, resulting in its biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds are purine analogs and have similar biological activities.
Pyrazolo[5,1-c]triazines: Known for their antiviral and antitumor properties.
Thieno[2,3-b]pyridines: These compounds also exhibit a broad range of biological activities.
Uniqueness
7-amino-3-ethyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
227611-28-1 |
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Molecular Formula |
C7H9N5O2 |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
7-amino-3-ethyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid |
InChI |
InChI=1S/C7H9N5O2/c1-2-3-9-10-6-4(8)5(7(13)14)11-12(3)6/h11H,2,8H2,1H3,(H,13,14) |
InChI Key |
LJVUXKLGLDLSEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1NC(=C2N)C(=O)O |
Origin of Product |
United States |
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